molecular formula C9H13N2Na3O7 B12697095 Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate CAS No. 60520-46-9

Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate

Cat. No.: B12697095
CAS No.: 60520-46-9
M. Wt: 330.18 g/mol
InChI Key: JAFBULXJNGVVBY-UHFFFAOYSA-K
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Description

Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) is a complex organic compound with the molecular formula C9H16N2O7Na. This compound is known for its chelating properties, making it useful in various industrial and scientific applications. It is often used in formulations where metal ion control is essential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled pH and temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts for ion exchange.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of metal chelates with different cations.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chelating agent to control metal ion concentrations in various reactions. It is particularly useful in analytical chemistry for titrations and complexometric assays.

Biology

In biological research, it is used to study metal ion interactions with biomolecules. It helps in understanding the role of metal ions in enzymatic activities and protein structures.

Medicine

In medicine, it is explored for its potential in drug formulations where metal ion control is crucial. It is also studied for its role in detoxification therapies.

Industry

Industrially, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions.

Mechanism of Action

The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process involves the coordination of the carboxyl and amino groups with the metal ions, effectively sequestering them and preventing unwanted reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential in numerous biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)
  • Nitrilotriacetic acid (NTA)
  • Diethylenetriaminepentaacetic acid (DTPA)

Uniqueness

Compared to these similar compounds, Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) offers a unique balance of chelating strength and biocompatibility. Its hydroxymethyl group provides additional sites for interaction, enhancing its effectiveness in specific applications such as biological research and medicine.

Properties

CAS No.

60520-46-9

Molecular Formula

C9H13N2Na3O7

Molecular Weight

330.18 g/mol

IUPAC Name

trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3

InChI Key

JAFBULXJNGVVBY-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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